2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide
Overview
Description
“2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1154156-41-8 . It has a molecular weight of 262.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is "this compound" . The InChI code is "1S/C12H14N4OS/c1-18-11-4-2-10 (3-5-11)15-12 (17)8-16-7-9 (13)6-14-16/h2-7H,8,13H2,1H3, (H,15,17)" . This information can be used to generate a 3D structure of the molecule .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 262.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives can be utilized to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes have been studied for their antioxidant activity, indicating that such compounds may play a role in developing antioxidant agents. The solid-state structures of these complexes are established by X-ray crystallography, revealing their potential for supramolecular architecture via hydrogen bonding interactions. These findings suggest applications in materials science and potential therapeutic uses due to their significant antioxidant activity (Chkirate et al., 2019).
Antimicrobial Agents
Studies on novel heterocyclic compounds incorporating sulfamoyl moiety, derived from related chemical structures, have highlighted their promising antimicrobial properties. The synthesis of these compounds involves reactions that produce thiazole, pyridone, pyrazole, and chromene derivatives, among others, which were tested and showed significant antimicrobial activity. This suggests their potential application in developing new antimicrobial drugs (Darwish et al., 2014).
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural motif with the compound , has identified potent inhibitors of kidney-type glutaminase (GLS). These inhibitors are of interest due to their potential therapeutic applications in cancer treatment, as they can attenuate the growth of human lymphoma cells both in vitro and in vivo. The development of such analogs could lead to new treatments for cancer by targeting glutaminase activity (Shukla et al., 2012).
Antitumor Activity
The synthesis of novel compounds with a pyrazole moiety, akin to the core structure of "2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide," has demonstrated antitumor activity. One study found that certain derivatives exhibited more effectiveness than the reference drug, doxorubicin, indicating their potential as antitumor agents (Alqasoumi et al., 2009).
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(4-methylsulfanylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-18-11-4-2-10(3-5-11)15-12(17)8-16-7-9(13)6-14-16/h2-7H,8,13H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVVLAUHMVSDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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